Bexagliflozin
説明
Bexagliflozin is an antidiabetic medication used to improve glycemic control in adults with type 2 diabetes . It works in the kidneys to prevent the absorption of glucose (blood sugar), which helps lower the blood sugar level .
Synthesis Analysis
Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class . An industrially feasible and economically viable process for the preparation of Bexagliflozin has been described in patent WO2018207113A1 .Molecular Structure Analysis
Bexagliflozin has a molecular formula of C24H29ClO7 and an average mass of 464.936 Da .Chemical Reactions Analysis
Bexagliflozin is a highly selective human SGLT2 inhibitor of the benzyl benzene C-glycoside class, having a 2435-fold selectivity for SGLT2 in comparison to SGLT1 .Physical And Chemical Properties Analysis
The physical and chemical properties of Bexagliflozin include a density of 1.4±0.1 g/cm3, a boiling point of 671.0±55.0 °C at 760 mmHg, and a molar refractivity of 119.0±0.4 cm3 .科学的研究の応用
Treatment of Type 2 Diabetes
Bexagliflozin is an orally administered potent inhibitor of sodium–glucose transporter 2 (SGLT-2) and is being developed for the treatment of type 2 diabetes (T2D) . It received its first approval in the USA in January 2023 for use as an adjunct to diet and exercise to improve glycaemic control in adults with T2D .
Essential Hypertension
Bexagliflozin is also being developed for the treatment of essential hypertension . The mechanism of action of SGLT-2 inhibitors is independent of β-cell function and insulin secretion, making them useful in patients with long-term T2D .
Weight Loss and Antihypertensive Benefits
SGLT-2 inhibitors, including Bexagliflozin, are associated with weight loss and antihypertensive benefits . They have a lower hypoglycaemic risk than insulin and sulfonylureas .
Adjunct to Metformin
The combination of Bexagliflozin and metformin was found to be noninferior to the combination of glimepiride and metformin in terms of the primary endpoint, according to a 96-week, randomized, double-blind, multinational phase III study .
Cardiovascular Health
A study showed that Bexagliflozin produced clinically meaningful and statistically significant improvement in measures of cardiovascular health in a population of diabetic adults inadequately controlled by metformin alone .
Chronic Kidney Disease (CKD)
SGLT2 inhibitors offer potential benefits to patients with diabetes and CKD, but their effectiveness may be diminished with decreased kidney function . The safety and effectiveness of Bexagliflozin in patients with type 2 diabetes and CKD is being evaluated .
作用機序
Target of Action
Bexagliflozin is a highly specific and potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2) . SGLT2 is primarily expressed in the kidney and is responsible for 60% to 90% of renal glucose re-uptake .
Mode of Action
Bexagliflozin interacts with its target, SGLT2, by inhibiting its function . This inhibition reduces the renal reabsorption of filtered glucose and increases urinary glucose excretion . The reduction in blood glucose levels occurs independently of insulin sensitivity .
Biochemical Pathways
The primary biochemical pathway affected by bexagliflozin is the renal glucose re-uptake pathway . By inhibiting SGLT2, bexagliflozin disrupts this pathway, leading to increased urinary glucose excretion and decreased blood glucose levels .
Result of Action
The primary result of bexagliflozin’s action is the reduction of blood glucose levels . This occurs due to the increased urinary excretion of glucose, which is a direct result of the inhibition of SGLT2 . This makes bexagliflozin an effective treatment for improving glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action of bexagliflozin is influenced by various environmental factors. For instance, renal function is a critical factor that can affect the efficacy and stability of bexagliflozin . It is not recommended in patients with an estimated glomerular filtration rate of less than 30 mL/min/1.73 m² and is contraindicated in patients on dialysis
Safety and Hazards
Bexagliflozin may cause ketoacidosis, a serious, potentially life-threatening condition. It may also cause serious side effects such as an increased incidence for surgery to remove parts of the legs or feet, decreases in blood pressure due to excessive loss of water and sodium from the body, serious infections in the genital region, very low blood sugar levels when used in combination with insulin or medications that increase insulin in the body, and serious urinary tract infections .
特性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO7/c25-19-8-3-15(24-23(29)22(28)21(27)20(13-26)32-24)12-16(19)11-14-1-4-17(5-2-14)30-9-10-31-18-6-7-18/h1-5,8,12,18,20-24,26-29H,6-7,9-11,13H2/t20-,21-,22+,23-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCRKOKVYTVOLU-SJSRKZJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OCCOC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1118567-05-7 | |
Record name | Bexagliflozin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118567057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bexagliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12236 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BEXAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY00JF42FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。